Benzene, 2-ethoxy-1,3,5-trimethyl-
Description
Benzene, 2-ethoxy-1,3,5-trimethyl- (hypothetical IUPAC name) is a trisubstituted aromatic compound featuring an ethoxy group at the 2-position and methyl groups at the 1, 3, and 5 positions. While direct data for this compound is absent in the provided evidence, its structure can be inferred from analogs (e.g., 2-methoxy-1,3,5-trimethylbenzene, ). The molecular formula is hypothesized as C₁₁H₁₆O (molecular weight: ~164.22 g/mol). The ethoxy and methyl substituents are electron-donating, enhancing electrophilic substitution reactivity. Applications may include use as a solvent, intermediate in organic synthesis, or precursor in fragrance/pharmaceutical industries.
Properties
CAS No. |
61248-63-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-ethoxy-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O/c1-5-12-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
InChI Key |
AFLXKLWQWMNDBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Benzene Derivatives
*Hypothetical data inferred from analogs.
Detailed Comparative Analysis
Substituent Effects on Reactivity
Electron-Donating Groups :
- Ethoxy/Methoxy : The ethoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution (e.g., nitration, sulfonation). Steric hindrance from the three methyl groups may direct reactions to the less hindered 4-position .
- Ethyl : The ethyl group () donates electrons inductively but lacks resonance effects, resulting in weaker activation compared to alkoxy substituents .
Electron-Withdrawing Groups :
- Chloro (): Withdraws electrons inductively, deactivating the ring and meta-directing electrophiles. Reactivity is significantly lower than ethoxy/methyl analogs .
- Nitro (): Strongly deactivating, rendering the compound highly stable but less reactive toward electrophiles. Such derivatives are often used in explosives or dyes .
Physical Properties
- Molecular Weight : Ethoxy and nitro substituents increase molecular weight compared to alkyl or halogen analogs. For example, the ethoxy compound (C₁₁H₁₆O) is heavier than the ethyl analog (C₁₁H₁₆) by ~16 g/mol due to the oxygen atom.
- Boiling/Melting Points : Chloro and bromo derivatives exhibit higher boiling points (e.g., bromo analog at 225°C, ) due to increased polarity and molecular mass. Ethyl and methoxy analogs likely have lower boiling points due to weaker intermolecular forces.
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